An In-depth Technical Guide to 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride
An In-depth Technical Guide to 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride
This document provides a comprehensive technical overview of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride, a specialized chemical intermediate of significant interest to researchers in medicinal chemistry and materials science. We will explore its core chemical properties, provide detailed synthetic protocols with mechanistic justifications, analyze its reactivity, and discuss its applications as a strategic building block in the development of novel compounds.
Core Chemical and Physical Properties
4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride is a multi-functionalized aromatic acyl chloride. Its structure is built upon a vanillic acid backbone, where the phenolic hydroxyl group is protected by a 4-fluorobenzyl ether linkage. This combination renders it a highly valuable and reactive intermediate for introducing the 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl moiety into target molecules. The presence of the fluorine atom is a key feature, often incorporated in drug design to enhance metabolic stability or modulate binding affinity.[1][2]
| Property | Value | Reference(s) |
| IUPAC Name | 4-[(4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride | |
| CAS Number | 926028-22-0 | [3] |
| Molecular Formula | C₁₅H₁₂ClFO₃ | [3] |
| Molecular Weight | 294.71 g/mol | [3] |
| Appearance | Expected to be a crystalline solid | [4] |
| Reactivity | Highly reactive, moisture-sensitive, corrosive | [4][5] |
Synthesis and Mechanistic Insights
The synthesis of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride is not a trivial, single-step process. It requires a strategic, multi-step approach starting from readily available precursors. The most logical and efficient pathway begins with vanillic acid or its ester, methyl vanillate. The following protocol details a robust synthesis, providing the rationale behind each procedural choice.
Overall Synthetic Workflow
The synthesis can be logically divided into three primary stages:
-
Protection (Etherification): The phenolic hydroxyl group of the vanillate starting material is protected via a Williamson ether synthesis.
-
Deprotection (Saponification): The methyl ester is hydrolyzed to yield the free carboxylic acid.
-
Chlorination: The carboxylic acid is converted to the target acyl chloride.
Caption: Synthetic pathway for the target compound.
Experimental Protocol: A Three-Step Synthesis
Step 1: Synthesis of Methyl 4-[(4-fluorobenzyl)oxy]-3-methoxybenzoate
This step employs the Williamson ether synthesis, where the phenoxide anion of methyl vanillate acts as a nucleophile to displace the bromide from 4-fluorobenzyl bromide.[1]
-
Materials:
-
Methyl vanillate (1.0 eq)
-
4-Fluorobenzyl bromide (1.1 eq)[6]
-
Potassium carbonate (K₂CO₃, 2.0 eq), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add methyl vanillate and anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution. The base is crucial for deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide.
-
Add 4-fluorobenzyl bromide dropwise to the suspension.[2]
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
-
Step 2: Synthesis of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic Acid
This is a standard saponification (ester hydrolysis) to convert the methyl ester back into the carboxylic acid.
-
Materials:
-
Methyl 4-[(4-fluorobenzyl)oxy]-3-methoxybenzoate (1.0 eq)
-
Sodium hydroxide (NaOH, 3.0 eq)
-
Methanol/Water (1:1 mixture)
-
Hydrochloric acid (HCl), concentrated
-
-
Procedure:
-
Dissolve the ester from Step 1 in the methanol/water mixture.
-
Add sodium hydroxide pellets and heat the mixture to reflux for 2-3 hours until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture in an ice bath and acidify with concentrated HCl until the pH is ~2. A precipitate should form.
-
Filter the solid precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the pure carboxylic acid.
-
Step 3: Synthesis of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride
The final step involves the conversion of the carboxylic acid to the highly reactive acyl chloride using thionyl chloride.[7][8] This reagent is preferred as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.[7]
-
Materials:
-
4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂, 2.0-3.0 eq)
-
Toluene or Dichloromethane (DCM), anhydrous
-
Catalytic N,N-Dimethylformamide (DMF) (1-2 drops)
-
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the carboxylic acid from Step 2 and anhydrous toluene.
-
Add a catalytic amount of DMF. The catalyst facilitates the reaction by forming the reactive Vilsmeier reagent in situ.
-
Slowly add thionyl chloride to the suspension at room temperature.
-
Heat the mixture to a gentle reflux (around 80 °C for toluene) for 2-4 hours. The reaction is typically complete when the solution becomes clear and gas evolution ceases.
-
Cool the solution to room temperature and remove the excess thionyl chloride and solvent under reduced pressure (a rotary evaporator connected to a base trap is recommended).
-
The resulting crude product is the target acyl chloride, which is often used immediately in the next synthetic step without further purification due to its high reactivity.
-
Chemical Reactivity and Synthetic Utility
As a member of the acyl chloride family, the compound's reactivity is dominated by the electrophilic carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.[9][10] This high reactivity makes it an excellent acylating agent.[11]
-
Hydrolysis: Reacts rapidly, even with atmospheric moisture, to hydrolyze back to the corresponding carboxylic acid and HCl.[4] This necessitates handling under anhydrous conditions.
-
Esterification: Reacts with alcohols to form esters.
-
Amidation: Reacts with primary or secondary amines to form amides. This is one of its most common applications in medicinal chemistry for building complex drug candidates.[12]
General Protocol: Amide Formation
-
Procedure:
-
Dissolve a primary or secondary amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous solvent like DCM or THF in an ice bath.
-
Slowly add a solution of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride (1.05 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup to remove the base hydrochloride salt and isolate the desired amide product.
-
Caption: Nucleophilic acyl substitution mechanism.
Applications in Drug Discovery
The title compound is not an end-product but a strategic building block. Its utility stems from the combination of its structural motifs:
-
The Acyl Chloride Handle: Provides a reliable and reactive site for coupling with various nucleophiles to build a diverse library of compounds.[10]
-
The Vanilloid Core: The 3-methoxy-4-oxy pattern is derived from vanillic acid, a natural phenolic compound with documented antioxidant and antimicrobial properties, making it an attractive scaffold for biological activity.[13][14][15]
-
The 4-Fluorobenzyl Group: The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The C-F bond is strong, which can block metabolic oxidation at that position, thereby increasing the compound's half-life. Fluorine can also alter the molecule's pKa and lipophilicity, potentially improving cell permeability and target binding affinity.[1][2]
Analogous structures, such as those with different substitution patterns on the benzyl ring, are used as intermediates for synthesizing potential enzyme inhibitors and anticancer agents.[10][12]
Safety and Handling Precautions
4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride must be handled with care by trained personnel, adhering to strict safety protocols.
-
Corrosivity: As an acyl chloride, it is corrosive to skin, eyes, and mucous membranes. It can cause severe burns.[4]
-
Reactivity with Water: It reacts exothermically and violently with water, releasing corrosive hydrogen chloride gas.[5][16] All glassware must be flame-dried, and reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with face shield.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents.[16]
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- Fisher Scientific. (n.d.). 4-Methoxybenzoyl chloride - SAFETY DATA SHEET.
- ResearchGate. (2014). Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V).
- BenchChem. (n.d.). An In-depth Technical Guide to 3-Hydroxy-4-methoxybenzoyl chloride: Synthesis, Properties, and Applications in Drug Discovery.
- Shree Ganesh Remedies Limited. (n.d.). 4-Methoxybenzoyl chloride-100-07-2.
- MDPI. (n.d.). Alicyclobacillus acidoterrestris Eradication Strategies with Physical Methods and Natural-Origin Substances Intended for Food Industry.
- Google Patents. (n.d.). Preparation method of 3-methoxybenzyl chloride.
- PubChem. (n.d.). 4-Fluorobenzyl bromide.
- PubMed. (2019). In Vitro Antibacterial Activity and Mechanism of Vanillic Acid against Carbapenem-Resistant Enterobacter cloacae.
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- Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?
- National Institutes of Health. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships.
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